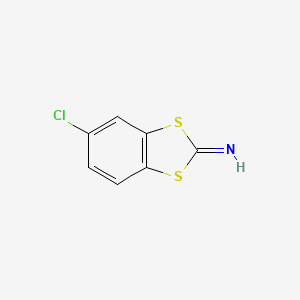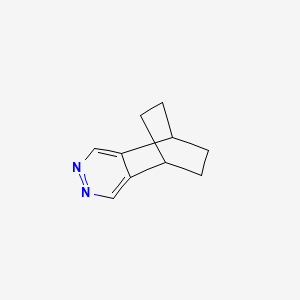
5,6,7,8-Tetrahydro-5,8-ethanophthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrahydro-5,8-ethanophthalazine is a chemical compound known for its unique structure and potential applications in various fields. It is a bicyclic compound with a fused ring system, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro-5,8-ethanophthalazine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable intermediates in the presence of catalysts. For instance, the reaction of 1,4-dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine can be achieved using specific reagents and conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the desired product in a usable form .
Analyse Des Réactions Chimiques
Types of Reactions: 5,6,7,8-Tetrahydro-5,8-ethanophthalazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
5,6,7,8-Tetrahydro-5,8-ethanophthalazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5,6,7,8-Tetrahydro-5,8-ethanophthalazine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
- 1,4-Dichloro-5,6,7,8-tetrahydro-5,8-ethanophthalazine
- 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine
Comparison: 5,6,7,8-Tetrahydro-5,8-ethanophthalazine is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .
Propriétés
Numéro CAS |
89701-55-3 |
|---|---|
Formule moléculaire |
C10H12N2 |
Poids moléculaire |
160.22 g/mol |
Nom IUPAC |
4,5-diazatricyclo[6.2.2.02,7]dodeca-2,4,6-triene |
InChI |
InChI=1S/C10H12N2/c1-2-8-4-3-7(1)9-5-11-12-6-10(8)9/h5-8H,1-4H2 |
Clé InChI |
BEXDHHMJNIMCLM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC1C3=CN=NC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2,2-Dimethyl-2H-1-benzopyran-6-yl)ethyl]benzamide](/img/structure/B14398431.png)
![[(Hex-1-en-2-yl)sulfanyl]benzene](/img/structure/B14398435.png)
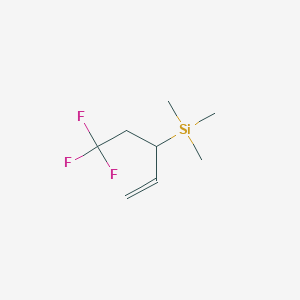
![N-[(4-Bromophenyl)carbamoyl]-2-chloro-5-fluorobenzamide](/img/structure/B14398450.png)
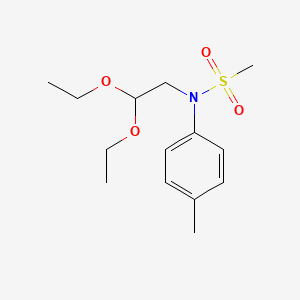
![2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14398457.png)
![Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide](/img/structure/B14398468.png)
![Bis[(trimethoxysilyl)methyl]mercury](/img/structure/B14398474.png)

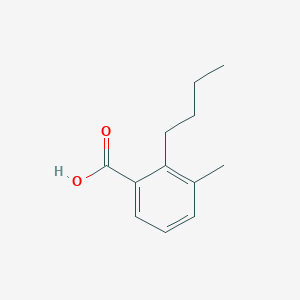
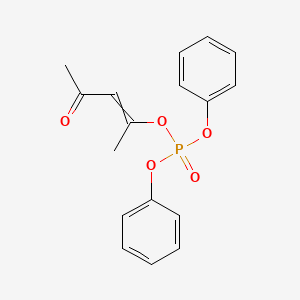

![4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol](/img/structure/B14398502.png)
